tert-Butyl 2-oxo-6-azaspiro[4.5]decane-6-carboxylate
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Overview
Description
tert-Butyl 2-oxo-6-azaspiro[45]decane-6-carboxylate is a chemical compound belonging to the family of spiro compounds Spiro compounds are characterized by their unique structural arrangement, which contains two or more rings that share a common atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxo-6-azaspiro[4.5]decane-6-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a starting material, which is then treated with Dess-Martin periodinane in dichloromethane at 0°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxo-6-azaspiro[4.5]decane-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at 0°C.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-oxo-6-azaspiro[4.5]decane-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-6-azaspiro[4.5]decane-6-carboxylate involves its interaction with molecular targets such as glutamate transporters. By inhibiting these transporters, the compound can modulate the levels of glutamate in the brain, thereby affecting neurotransmission and potentially providing therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl 2-oxo-6-azaspiro[4.5]decane-6-carboxylate is unique due to its specific structural arrangement and its potential as a glutamate transporter inhibitor. This sets it apart from other similar compounds, which may have different molecular targets and applications.
Properties
Molecular Formula |
C14H23NO3 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 3-oxo-6-azaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-5-4-7-14(15)8-6-11(16)10-14/h4-10H2,1-3H3 |
InChI Key |
OOYMTPZYPXRKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCC(=O)C2 |
Origin of Product |
United States |
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